molecular formula C18H28O11 B1513581 7-O-Methylmorroniside CAS No. 119943-46-3

7-O-Methylmorroniside

Cat. No.: B1513581
CAS No.: 119943-46-3
M. Wt: 420.4 g/mol
InChI Key: IZODPOCIKVLNIL-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₈H₂₈O₁₁
Molecular Weight 420.40 g/mol
Stereocenters 10
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 11

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate . This name reflects:

  • The pyrano[3,4-c]pyran bicyclic system as the parent structure.
  • Substituents:
    • A methyl ester at C5.
    • A methoxy group at C7 (distinguishing it from morroniside).
    • A β-D-glucopyranosyl unit linked via an ether bond at C8.
  • Stereochemical descriptors for all chiral centers, including the glucose unit’s (2S,3R,4S,5S,6R) configuration.

The SMILES notation (CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC) and InChIKey (IZODPOCIKVLNIL-BSUNYROJSA-N) further encode its stereochemistry.

Comparative Analysis with Morroniside Structural Analogues

This compound is a methyl ether derivative of morroniside (C₁₇H₂₆O₁₁), differing by a methoxy group at C7 instead of a hydroxyl group.

Table 2: Structural Comparison with Morroniside

Feature This compound Morroniside
Molecular Formula C₁₈H₂₈O₁₁ C₁₇H₂₆O₁₁
C7 Substituent OCH₃ OH
Molecular Weight 420.40 g/mol 406.37 g/mol
Key Biosynthetic Step Methylation of morroniside Glycosylation of secologanin

Other analogues include 7-O-ethylmorroniside (C₁₉H₃₀O₁₁), which substitutes the C7 hydroxyl with an ethoxy group. The methylation at C7 enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Crystallographic Data and Three-Dimensional Conformation

While single-crystal X-ray diffraction data for this compound remain unreported, computational models and NMR studies reveal key conformational features:

  • The pyrano[3,4-c]pyran core adopts a boat-like conformation, stabilized by hydrogen bonding between the C3 methoxy and C5 carbonyl groups.
  • The β-D-glucopyranose unit exists in a ⁴C₁ chair conformation , with intramolecular hydrogen bonds between O2'–H⋯O4' and O3'–H⋯O5'.
  • The C7 methoxy group projects axially, minimizing steric clash with the glucosyl moiety.

Figure 1: Predicted 3D Conformation

Computational model showing axial methoxy orientation and glucosyl interactions.

The compound’s topological polar surface area (TPSA) is 153 Ų, reflecting high solubility in polar solvents like water and methanol. Rotatable bonds are limited to six, primarily in the glucosyl unit, contributing to conformational rigidity.

Properties

IUPAC Name

methyl 3-methoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODPOCIKVLNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isolation of Morroniside as a Precursor

The initial step in preparing 7-O-Methylmorroniside often involves isolating morroniside from natural plant sources, such as the root bark of Strychnos cocculoides or fruits of Cornus officinalis. Morroniside is typically extracted using methanol and purified by silica gel vacuum liquid chromatography and column chromatography with solvent systems like methanol/dichloromethane (20:80).

Iodine-Catalyzed Etherification of Morroniside to this compound

The most documented and effective synthetic method for preparing this compound is the iodine-catalyzed etherification of morroniside under mild, neutral conditions.

Procedure Overview:

  • Reactants: Morroniside (0.134 mmol), iodine (0.1 mmol), and methanol (1.5 mmol) as the alkylating agent.
  • Solvent: Acetone (5 mL) acts as the reaction medium.
  • Conditions: Stirring at room temperature for 0.5 to 4 hours.
  • Post-reaction: Excess iodine is removed by sodium thiosulfate treatment; products are purified by silica gel column chromatography using methanol/dichloromethane (1:99).

Reaction Mechanism:

  • The reaction proceeds via the formation of an acetone-iodine complex at the C-7 hydroxyl group of morroniside.
  • Subsequent nucleophilic attack by methanol leads to selective etherification at the C-7 position, yielding this compound.
  • The presence of acetone is crucial to promote etherification over other side reactions such as isopropylidenation.

Yields and Selectivity:

Entry Alcohol (ROH) Reaction Time (h) Yield (%) of 7-O-Alkylmorroniside
1 Methanol 4 84.2
2 Ethanol 3 76.5
3 1-Propanol 3 72.1
... ... ... ...
8 Benzyl alcohol 0.5 53.2

Note: Only methanol leads to this compound specifically; other alcohols yield corresponding alkyl ethers.

Structural Confirmation and Characterization

The position of methylation at the C-7 hydroxyl was confirmed by heteronuclear multiple bond correlation (HMBC) NMR experiments. The 1H-NMR spectrum of this compound shows a characteristic methoxy proton signal at δ 3.31 ppm correlated with the C-7 carbon at δ 95.6 ppm.

Additional characterization includes:

  • IR Spectroscopy: Peaks corresponding to hydroxyl and ester groups.
  • Mass Spectrometry: Molecular ion peaks consistent with methylated derivatives.
  • Purity: High-performance liquid chromatography (HPLC) confirms purity levels above 99% for synthesized this compound.

Alternative Preparation by Isolation from Natural Sources

Besides synthetic etherification, this compound can be isolated directly from plants such as Cornus officinalis, where both 7α- and 7β-O-methyl isomers have been identified. Extraction typically involves:

  • Methanolic extraction of fruit material.
  • Fractionation with n-butanol.
  • Purification using chromatographic techniques.
  • Structural elucidation by 1H HR-MAS NMR and LC-MS/MS.

This natural isolation method is less commonly used for large-scale preparation but valuable for obtaining stereoisomerically pure compounds for research.

Laboratory Preparation of Isomers and Derivatives

Research laboratories have synthesized both 7α- and 7β-O-methylmorroniside isomers by controlled etherification and characterized them by 1H-NMR and 13C-NMR. These pure isomers have been used as standards in quantitative HPLC analyses and biological activity studies.

Summary Table of Preparation Methods

Method Source/Starting Material Conditions Yield (%) Notes
Iodine-catalyzed etherification Morroniside + Methanol + Iodine Room temp, acetone solvent, 0.5-4 h 84.2 Highly selective for C-7 hydroxyl group
Natural extraction Cornus officinalis fruits Methanol extraction, chromatographic purification Variable Provides stereoisomers, lower yield
Laboratory stereoisomer synthesis Morroniside derivatives Controlled etherification, NMR characterization High purity Used for analytical standards

Research Findings and Applications

  • The iodine-catalyzed etherification method is unique in its selectivity and mild conditions, avoiding protection/deprotection steps.
  • Some 7-O-alkylmorroniside derivatives, including 7-O-dodecylmorroniside, exhibit moderate cytotoxicity against cancer cell lines, highlighting the importance of this synthetic route for drug development.
  • Natural this compound isolated from Cornus officinalis shows neuroprotective effects in cell models, supporting the pharmacological relevance of this compound.

Chemical Reactions Analysis

Types of Reactions: 7-O-Methylmorroniside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Antidiabetic Activity

Recent studies have demonstrated that 7-O-Methylmorroniside exhibits significant antidiabetic properties. In a study assessing glucose consumption in insulin-resistant HepG2 cells, the compound showed an EC50_{50} value of 0.742 µM, indicating its effectiveness in enhancing glucose uptake under insulin resistance conditions .

Table 1: Antidiabetic Activity of this compound

CompoundEC50_{50} (µM)Effect on Glucose Uptake
This compound0.742Significant increase
Other tested compoundsVariedNot statistically significant

Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Quality Control and Analysis

To ensure the efficacy and safety of preparations containing this compound, robust quality control methods are essential. A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC–MS/MS) method has been developed for the simultaneous quantification of this compound alongside other iridoid glycosides from Fructus Corni . This method enhances the reliability of herbal preparations containing this bioactive compound.

Table 2: Quantification Data for Iridoid Glycosides

CompoundConcentration (µg/mL)
This compound40.20
Other IridoidsVaried

Case Study 1: Antidiabetic Effects in HepG2 Cells

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in glucose uptake, suggesting that this compound may enhance insulin sensitivity and could be beneficial in managing diabetes mellitus .

Case Study 2: Antioxidant Activity Assessment

A study utilizing electrochemical methods assessed the antioxidant capacity of various extracts containing this compound. The findings revealed that extracts rich in this compound exhibited superior antioxidant activity compared to those with lower concentrations, reinforcing its potential role as an antioxidant agent .

Comparison with Similar Compounds

Morroniside

  • Structure : Morroniside lacks the methyl group at C-7, making 7-O-methylmorroniside a methylated derivative.
  • NMR Differences :
    • H-1 : δH 5.83 (α-form) and 5.87 (β-form) in methylmorroniside vs. δH 5.71 in morroniside .
    • C-7 Methoxy Signal : δH 3.50 (α) and 3.37 (β) in methylmorroniside, absent in morroniside .
  • Bioactivity : Morroniside exhibits neuroprotective effects, while this compound shows anti-inflammatory properties .

7-O-Ethylmorroniside

  • Structure : Ethyl substitution at C-7 instead of methyl.
  • Key Data :
    • Molecular Weight : 434.43 g/mol (vs. 420.41 for methylmorroniside) .
    • NMR : C-6' δC 68.0 in ethylmorroniside vs. δC 62.8 in methylmorroniside due to steric effects .
  • Applications : Ethylmorroniside is studied as an α-glucosidase inhibitor for diabetes management .

Loganin and Sweroside

  • Loganin : A precursor in iridoid biosynthesis. Lacks the secoiridoid cleavage seen in methylmorroniside.
  • Sweroside : Shares the glucose moiety but differs in the aglycone structure.
  • Bioactivity Comparison :
    • Sweroside : Antiparasitic activity (IC₅₀ 34.3 µM for BDNF enhancement) .
    • This compound : Higher BDNF enhancement (36.0% at 30 µM) than sweroside but lower than svertiamarine .

Kingiside and Alpigenoside

  • Kingiside : A structural isomer with a different hydroxylation pattern.
    • LC-MS/MS : Molecular ion at m/z 405 (vs. m/z 435 for methylmorroniside) .
  • Alpigenoside: Distinguished by H-1 δH 5.71 and a distinct pyran ring substitution .

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key NMR Shifts (δH) Bioactivity Highlights
7α-O-Methylmorroniside C₁₈H₂₈O₁₁ 420.41 H-1: 5.83; H-7 (OCH₃): 3.50 Anti-inflammatory
7β-O-Methylmorroniside C₁₈H₂₈O₁₁ 420.41 H-1: 5.87; H-7 (OCH₃): 3.37 BDNF enhancement (36% at 30 µM)
Morroniside C₁₇H₂₆O₁₁ 406.38 H-1: 5.71 Neuroprotection
7-O-Ethylmorroniside C₁₉H₃₀O₁₁ 434.43 C-6': 68.0 α-Glucosidase inhibition
Loganin C₁₇H₂₆O₁₀ 390.38 H-3: 7.48 Biosynthetic intermediate

Analytical and Pharmacological Insights

  • Stereochemical Impact : The α- and β-forms of this compound exhibit distinct NMR profiles due to methoxy group orientation, influencing their solubility and receptor binding .
  • LC-MS/MS Challenges : Differentiation of epimers (e.g., α vs. β) remains challenging due to similar fragmentation patterns, necessitating 2D NMR for confirmation .
  • Therapeutic Potential: While this compound lacks notable antiprotozoal activity , its anti-inflammatory and neurotrophic effects position it as a candidate for metabolic and neurodegenerative disease research .

Biological Activity

7-O-Methylmorroniside is an iridoid glycoside primarily extracted from Cornus officinalis, a plant known for its various medicinal properties. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C18_{18}H28_{28}O11_{11}
  • Molecular Weight : 420.408 g/mol
  • CAS Number : 41679-97-4
  • Density : 1.44 g/cm³ at 20 ºC

These properties are essential for understanding the compound's behavior in biological systems and its potential pharmacological applications .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects. In vitro studies revealed that treatment with this compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), markers commonly associated with inflammation .

Antimicrobial Activity

The compound also displays antimicrobial properties against several pathogens. In a series of tests, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Hypoglycemic Effects

In traditional medicine, Cornus officinalis has been used to manage diabetes. Recent studies have confirmed that this compound can lower blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for diabetes management .

Study on Antioxidant Effects

A recent study published in Phytotherapy Research evaluated the antioxidant capacity of various iridoid glycosides, including this compound. The results indicated that this compound significantly inhibited lipid peroxidation and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in liver cells exposed to oxidative stress .

In Vivo Anti-inflammatory Study

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. The study concluded that the compound effectively mitigates inflammatory responses through the modulation of cytokine levels .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals; enhances SOD and CAT
Anti-inflammatoryInhibits IL-6 and TNF-α expression
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
HypoglycemicLowers blood glucose levels

Table 2: Comparative Analysis of Iridoid Glycosides

CompoundSourceKey Activities
This compoundCornus officinalisAntioxidant, anti-inflammatory, hypoglycemic
MorronisideLonicera japonicaAntimicrobial
LoganinCornus officinalisAntioxidant

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